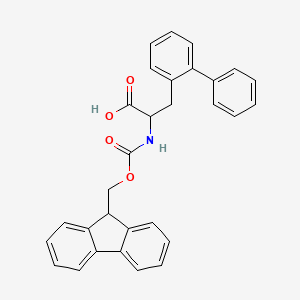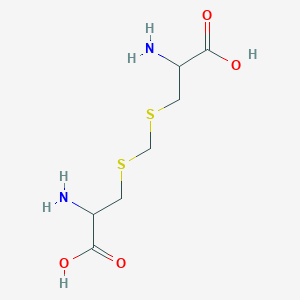
3,3'-Methylenedithiobis(2-aminopropanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
3,3’-Methylenedithiobis(2-aminopropanoic acid) can be synthesized through the reaction of L-cysteine with formaldehyde. The reaction involves the formation of a dithioacetal linkage between the sulfanyl groups of two L-cysteine molecules and a methylene group . The reaction conditions typically involve an aqueous solution and a controlled pH to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
3,3’-Methylenedithiobis(2-aminopropanoic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Applications De Recherche Scientifique
3,3’-Methylenedithiobis(2-aminopropanoic acid) has several scientific research applications. In chemistry, it is used as a model compound to study dithioacetal chemistry and the reactivity of sulfur-containing compounds. In biology, it is studied for its nephrotoxic effects and its role as a plant metabolite . In medicine, research focuses on its potential toxic effects and its interactions with biological systems. Industrially, it is used in the synthesis of other sulfur-containing compounds and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of 3,3’-Methylenedithiobis(2-aminopropanoic acid) involves its interaction with biological molecules through its sulfanyl groups. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound’s nephrotoxic effects are believed to result from its ability to form insoluble crystals in the kidneys, leading to renal damage .
Comparaison Avec Des Composés Similaires
3,3’-Methylenedithiobis(2-aminopropanoic acid) is similar to other sulfur-containing amino acids such as cysteine and methionine. its unique dithioacetal structure distinguishes it from these compounds. Unlike cysteine, which contains a single sulfanyl group, 3,3’-Methylenedithiobis(2-aminopropanoic acid) has two sulfanyl groups linked by a methylene group, giving it distinct chemical properties . Similar compounds include cysteine, methionine, and other dithioacetal derivatives .
Propriétés
Numéro CAS |
28052-93-9 |
|---|---|
Formule moléculaire |
C7H14N2O4S2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-amino-3-[(2-amino-2-carboxyethyl)sulfanylmethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
Clé InChI |
JMQMNWIBUCGUDO-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)N)SCSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


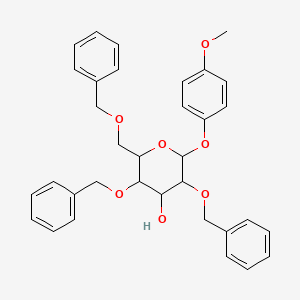

![4-Acetamido-5-chloro-2-methoxy-N-[3-(methoxypiperidin-4-YL)]benzamide](/img/structure/B13397039.png)
![tert-Butyl 2-[5-(4-Chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl]acetate](/img/structure/B13397044.png)
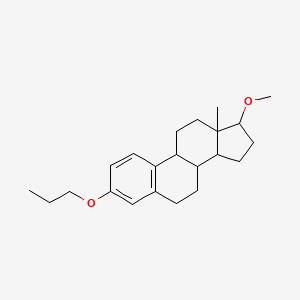

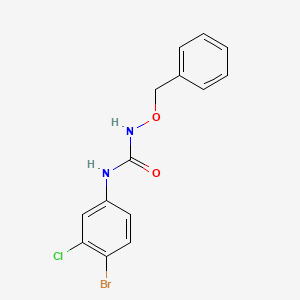
![2-[2-[2,6-Dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol](/img/structure/B13397080.png)
![2-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13397082.png)
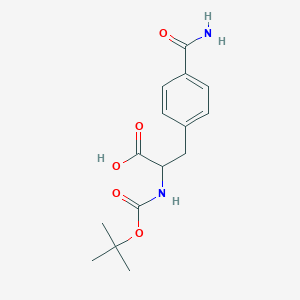
![4'-(1-hydroxyethyl)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid](/img/structure/B13397089.png)
![2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13397091.png)

